Product packaging for (4S,5S)-1,2-Dithiane-4,5-diol(Cat. No.:CAS No. 14193-38-5)

(4S,5S)-1,2-Dithiane-4,5-diol

Cat. No.: B089240
CAS No.: 14193-38-5
M. Wt: 152.2 g/mol
InChI Key: YPGMOWHXEQDBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Chemical Significance of Dithianes

Dithianes are a class of heterocyclic compounds characterized by a six-membered ring containing two sulfur atoms. wikipedia.org The three main isomers are 1,2-dithiane (B1220274), 1,3-dithiane (B146892), and 1,4-dithiane (B1222100). wikipedia.org Historically, 1,3-dithianes have garnered considerable attention in organic synthesis, most notably for their role as "umpolung" reagents, which reverse the normal polarity of functional groups. nih.govresearchgate.net This strategy, particularly using 1,3-dithiane linchpins as acyl anion equivalents, has been instrumental in the synthesis of complex natural products. nih.govorganic-chemistry.org The development of dithiane-based strategies has been a significant area of research since the late 1970s. nih.gov While 1,3-dithianes have been extensively studied, 1,2-dithianes and 1,4-dithianes also possess unique chemical properties and have found applications in various fields. wikipedia.orgacs.org For instance, 1,2-dithiolanes, closely related five-membered rings, and 1,2,3-trithianes are found in nature and exhibit a range of biological activities. tandfonline.com

The Unique Stereochemical Configuration of (4S,5S)-1,2-Dithiane-4,5-diol and its Research Implications

The defining feature of this compound is its specific stereochemistry. The "(4S,5S)" designation indicates the absolute configuration at the two chiral carbon atoms bearing the hydroxyl groups. These hydroxyl groups are in a trans orientation to each other on the dithiane ring. nih.gov This specific spatial arrangement has profound implications for its molecular recognition, binding properties, and reactivity.

The stereochemistry of this compound makes it a valuable tool in stereochemical research. The fixed orientation of the hydroxyl groups can influence hydrogen-bonding networks and the stabilization of transition states in chemical reactions. smolecule.com Its enantiomer is (4R,5R)-1,2-dithiane-4,5-diol. nih.gov The cyclic nature of the dithiane backbone restricts conformational freedom, providing a constrained scaffold for studying molecular interactions. smolecule.com

Overview of Key Research Domains for this compound

The distinct structural and stereochemical properties of this compound have led to its application in several key research areas:

Biochemical and Enzymatic Studies: This compound, also known as oxidized dithiothreitol (B142953) (DTT), is crucial in studying protein chemistry and enzymology. drugbank.com It is the oxidized form of DTT, a common reducing agent. The reversible oxidation-reduction between DTT and this compound is central to its function in maintaining the redox state of proteins and enzymes. It has been used in studies of various enzymes, including peroxiredoxins and methionine sulfoxide (B87167) reductases. researchgate.netrcsb.org For instance, it has been used in docking studies to understand the binding interactions with human peroxiredoxin. mdpi.com

Cofactor Regeneration Systems: In the field of biocatalysis, this compound plays a role in cofactor regeneration systems. Specifically, it is the oxidized product in a novel NADPH regeneration system based on thioredoxin reductase and thioredoxin, where DTT serves as the ultimate reductant. researchgate.net This system is vital for the application of NADPH-dependent oxidoreductases in the synthesis of valuable chiral compounds. researchgate.net

Structural Biology: The compound has been co-crystallized with various proteins, and its structure has been determined in complex with these macromolecules. rcsb.orgrcsb.org These structural studies, available in the Protein Data Bank, provide insights into the binding modes and interactions of the dithiane diol with biological targets. drugbank.comrcsb.orgrcsb.org

Research Objectives and Future Perspectives

Current and future research on this compound is likely to focus on several promising directions:

Elucidation of Biological Roles: Further investigation into the specific interactions of this compound with a broader range of biological targets will continue to be a key research area. Understanding its role in cellular redox processes beyond its connection to DTT could reveal new biological functions.

Development of Novel Synthetic Methodologies: While the compound is readily formed from the oxidation of DTT, exploring new and efficient synthetic routes to this compound and its derivatives could open up new avenues for research. This includes the development of stereoselective syntheses to access specific enantiomers and diastereomers.

Applications in Materials Science: The unique structural and functional group presentation of this diol could be exploited in the design of new materials. Its ability to form specific hydrogen bonding networks and its sulfur-containing ring could be leveraged in the development of functional polymers or self-assembling systems.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H8O2S2 nih.gov
Molar Mass152.2 g/mol nih.gov
IUPAC Name(4S,5S)-dithiane-4,5-diol nih.gov
InChIKeyYPGMOWHXEQDBBV-QWWZWVQMSA-N nih.gov
Canonical SMILESC1C@HO nih.gov
CAS Number14193-38-5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2S2 B089240 (4S,5S)-1,2-Dithiane-4,5-diol CAS No. 14193-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dithiane-4,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGMOWHXEQDBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CSS1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864661
Record name 1,2-Dithiane-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14193-38-5
Record name trans-1,2-Dithiane-4,5-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014193385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-dithiane-4,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 4s,5s 1,2 Dithiane 4,5 Diol

Enantioselective Synthesis Strategies for (4S,5S)-1,2-Dithiane-4,5-diol

The preparation of enantiomerically pure this compound is crucial for applications where specific stereochemistry is required. The primary methods focus on separating racemic mixtures, although principles of asymmetric catalysis and precursor-based routes are well-established in the synthesis of related chiral diols.

Chiral Resolution Techniques

Chiral resolution is a common method to obtain enantiomerically pure forms of trans-4,5-dihydroxy-1,2-dithiane. This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties and can be separated by methods like fractional crystallization.

One effective method involves the use of a chiral resolving agent. For instance, racemic trans-4,5-dihydroxy-1,2-dithiane can be resolved efficiently by reacting it with an N-protected amino acid, such as BOC-L-phenylalanine. researchgate.net This reaction forms diastereomeric diesters. Due to their different spatial arrangements, these diastereomers exhibit distinct solubilities, allowing for their separation by fractional recrystallization. Once separated, the pure diastereomer can be hydrolyzed to yield the enantiomerically pure this compound. A similar strategy has been successfully applied to resolve the related compound, cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide, using (-)-(R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) as the resolving agent. nih.gov

Asymmetric Catalysis in Dithiane Formation

Asymmetric catalysis offers a direct route to chiral molecules by using a chiral catalyst to control the stereochemical outcome of a reaction. While direct asymmetric catalytic synthesis of this compound is not extensively reported, the principles are demonstrated in related syntheses.

A key strategy for creating chiral vicinal diols is the Sharpless asymmetric dihydroxylation, which converts an alkene into a diol with a predictable stereochemistry using osmium tetroxide and a chiral quinine-based ligand. wikipedia.orgmdpi.comnih.gov This method is highly effective for a wide range of alkenes and is a cornerstone of asymmetric synthesis. wikipedia.orgacsgcipr.org Conceptually, this reaction could be applied to a corresponding unsaturated dithiane precursor to install the (4S,5S)-diol functionality.

Furthermore, organocatalytic asymmetric reactions are frequently employed with the related compound, 1,4-dithiane-2,5-diol (B140307) , which serves as a stable precursor for 2-mercaptoacetaldehyde. researchgate.netresearchgate.net Bifunctional catalysts, such as those derived from cinchona alkaloids and squaramides, have been used to achieve high enantioselectivity in domino sulfa-Michael/aldol reactions between 1,4-dithiane-2,5-diol and various electrophiles like chalcones, leading to chiral tetrahydrothiophenes. acs.orgasau.ru These examples showcase the power of asymmetric catalysis in constructing chiral sulfur-containing heterocycles, a strategy that could theoretically be adapted for the synthesis of the target dithiane diol.

Table 1: Examples of Asymmetric Catalysis in the Synthesis of Chiral Tetrahydrothiophenes using 1,4-Dithiane-2,5-diol

ReactantCatalyst TypeProduct TypeStereoselectivityReference
ChalconesBifunctional amino-squaramideTrisubstituted Tetrahydrothiophenes8:1–20:1 dr, 84–97% ee acs.org
(E)-α-Cyano-α,β-unsaturated ketonesSecondary amine-thioureaTetrahydrothiophene (B86538) Derivatives1:1–12:1 dr, 89–99% ee acs.org
2-YlideneoxindolesSquaramide (from cinchona)C2-Spirooxindole TetrahydrothiophenesHigh enantio- and diastereoselectivity researchgate.net
α,β-Unsaturated ketonesChiral Fluoride (from KF and Song's chiral oligoEG)Trisubstituted TetrahydrothiophenesHigh ee researchgate.net

Precursor-Based Synthetic Routes

The "chiron approach" utilizes readily available chiral molecules from nature's "chiral pool" as starting materials to synthesize a target molecule with a defined stereochemistry. The most common synthetic route to this compound is the simple oxidation of its reduced form, (2S,3S)-1,4-dimercaptobutane-2,3-diol, which is L-dithiothreitol (L-DTT).

However, the synthesis of chiral diol functionalities from other precursors is a well-established strategy in organic chemistry. For example, L-tartaric acid is a versatile C4 chiral building block used to synthesize molecules with (4S,5S) stereochemistry. nih.gov Diols derived from L-tartrate have been used as key intermediates in the total synthesis of natural products like (S,S)-sapinofuranone B. nih.gov This general strategy, starting from a C4 chiral precursor like L-tartrate or a protected threitol derivative, represents a viable, albeit less common, conceptual pathway to this compound.

Derivatization and Functionalization of the Dithiane-4,5-diol Scaffold

The this compound scaffold can be used as a starting material for the synthesis of other sulfur-containing compounds, leveraging the reactivity of its disulfide and hydroxyl groups.

Synthesis of Dithiolane Compounds

The six-membered dithiane ring can be transformed into other heterocyclic systems. It has been reported that trans-4,5-dihydroxy-1,2-dithiane is used in the preparation of 1,2-dithiolane (B1197483) compounds, which are five-membered rings containing a disulfide bond. researchgate.netunife.it This transformation represents a ring contraction of the dithiane scaffold.

Additionally, a phosphine-assisted rearrangement of 4,5-dihydroxy-1,2-dithianes can lead to the formation of 4-hydroxy-3-mercaptotetrahydrothiophenes. researchgate.net This reaction involves the cleavage of the disulfide bond and subsequent intramolecular cyclization to form a five-membered thiophene (B33073) ring, demonstrating a versatile pathway for functionalizing the original diol scaffold.

Formation of Sulfur-Containing Heterocycles

While derivatization of this compound itself is documented, its isomer, 1,4-dithiane-2,5-diol , is more widely recognized as a versatile platform for synthesizing a vast array of sulfur-containing heterocycles. researchgate.netunife.itnih.gov This compound is the stable, commercially available dimer of 2-mercaptoacetaldehyde. researchgate.netunife.it In the presence of organocatalysts or bases, it reverts to its monomeric form in situ, which then participates in various domino reactions. researchgate.netresearchgate.net

This strategy has been used to construct numerous heterocyclic systems, including:

Tetrahydrothiophenes: Formed via sulfa-Michael/aldol or sulfa-Michael/Henry cascade reactions with α,β-unsaturated aldehydes, ketones, or nitroalkenes. researchgate.netunife.it

Thiophenes: Synthesized through Gewald-type reactions. researchgate.net

Thiazolidines and Thiazoles: Generated from reactions with appropriate nitrogen-containing precursors. researchgate.netunife.it

Oxathiolanes: Used as key intermediates in the synthesis of nucleoside analogues like Lamivudine. unife.it

Table 2: Heterocycles Synthesized from 1,4-Dithiane-2,5-diol

Heterocycle ClassReaction TypeKey ReactantsReference
TetrahydrothiophenesSulfa-Michael/Aldol Cascadeα,β-Unsaturated Ketones/Aldehydes researchgate.netasau.ru
TetrahydrothiophenesSulfa-Michael/Henry CascadeNitroalkenes unife.it
ThiophenesGewald Reactionα-Activated Acetonitriles researchgate.net
Thiazolidine-2-thionesCondensationArylisothiocyanates semanticscholar.org
OxathiolanesCondensationGlyoxylic Acid unife.it
Thiazines/Oxathianes[3+3] AnnulationAziridines/Oxiranes semanticscholar.org

Redox-Mediated Transformations

This compound, also known as the oxidized form of dithiothreitol (B142953) (DTT), is a pivotal molecule in the study of redox chemistry. chemicalbook.com Its core structure, a dithiane ring, is susceptible to various redox manipulations that are fundamental to its chemical reactivity.

Recent research has explored the photodeprotection of 1,3-dithianes, a related class of compounds, to regenerate the parent carbonyl compound. nih.govacs.orgresearchgate.net These studies, utilizing steady-state photolysis, laser flash photolysis, and theoretical calculations, have demonstrated that electron transfer from dithianes to a triplet sensitizer (B1316253) is an exceedingly rapid process. nih.govacs.orgresearchgate.net The resulting dithiane radical cations are transient species that undergo unimolecular fragmentation through C-S bond cleavage, forming a distonic radical cation. nih.govacs.org This fragmentation is a key step and is not significantly influenced by the presence of water or oxygen. nih.govacs.orgresearchgate.net

The redox potential of the disulfide bond in dithiane systems is a critical factor in these transformations. For instance, in a study on the reduction of alkyl disulfides, the kinetics of the reaction with triphenylphosphine (B44618) and water were investigated, highlighting the nucleophilic attack of the phosphine (B1218219) on the sulfur-sulfur bond. acs.org

Mechanistic Studies of Dithiane-Related Reactions

The intricate reaction mechanisms involving dithianes continue to be an active area of investigation, providing valuable insights into their chemical behavior.

Phosphine-Assisted Rearrangements of Dithianes

A significant transformation of 4,5-dihydroxy-1,2-dithianes is their rearrangement to 4-hydroxy-3-mercaptotetrahydrothiophenes, a reaction facilitated by phosphines. clockss.orgnii.ac.jp This rearrangement involves the nucleophilic attack of the phosphine on the disulfide bond, initiating a cascade of events that leads to the contracted ring system. acs.org The mechanism is believed to proceed through a thiophosphonium salt intermediate, which then undergoes an intramolecular displacement to form the tetrahydrothiophene ring.

Studies on the reduction of alkyl disulfides with tributylphosphine (B147548) and water have provided a basis for understanding this type of transformation, demonstrating the general utility of phosphines in cleaving disulfide bonds. acs.org

Cascade and Multicomponent Reactions Involving Dithiane Precursors

Dithiane derivatives are valuable precursors in the design of cascade and multicomponent reactions, which are powerful strategies for the efficient synthesis of complex molecules. nih.govnih.govnih.govunivpancasila.ac.id These reactions often involve the in situ generation of reactive intermediates from dithiane precursors.

One notable example is the use of 1,4-dithiane-2,5-diol to generate 2-mercaptoacetaldehyde in situ. This reactive intermediate can then participate in cascade reactions, such as a sulfa-Michael/aldol sequence with nitroalkenes, to afford highly substituted tetrahydrothiophenes. researchgate.net These reactions can be catalyzed by organocatalysts, such as secondary amine thioureas, to achieve stereocontrol. researchgate.net

Furthermore, multicomponent reactions involving dithiane anions have been developed for the rapid and stereocontrolled assembly of functionalized molecules. nih.gov For example, the reaction of dithiane anions with electrophiles like terminal epoxides, epichlorohydrin, and vinyl epoxides provides a versatile method for constructing complex carbon skeletons. nih.gov Mechanistic studies of these reactions have revealed that the stereochemical outcome can be dependent on the steric nature of the dithiane anion. nih.gov

The development of pseudo-multicomponent reactions has also expanded the synthetic utility of dithiane precursors. nih.gov In one such reaction, 1,3-dithia-5-one has been used in a facile and efficient synthesis of dicyanoanilines fused to a dithiane ring. nih.gov The proposed mechanism involves initial Knoevenagel condensations followed by a Michael addition. nih.gov

The following table summarizes key aspects of these reactions:

Reaction TypeDithiane DerivativeReagents/ConditionsProductRef.
Redox-Mediated Transformation1,3-DithianesThiapyrylium sensitizer, light, O2Carbonyl compound nih.govacs.orgresearchgate.net
Phosphine-Assisted Rearrangement4,5-Dihydroxy-1,2-dithianesPhosphine4-Hydroxy-3-mercaptotetrahydrothiophene clockss.orgnii.ac.jp
Cascade Reaction1,4-Dithiane-2,5-diolNitroalkenes, organocatalystSubstituted tetrahydrothiophene researchgate.net
Multicomponent ReactionDithiane anionEpoxides, epichlorohydrin, or vinyl epoxidesHighly functionalized acyclic compounds nih.gov
Pseudo-Multicomponent Reaction1,3-Dithia-5-oneAldehydes, malononitrile, triethylamineDicyanoaniline fused to a dithiane ring nih.gov

Stereochemical Applications and Chiral Pool Utilization of 4s,5s 1,2 Dithiane 4,5 Diol

Stereoselective Principles Governing (4S,5S)-1,2-Dithiane-4,5-diol Conformation

The conformational rigidity of the this compound ring is a key factor in its utility in asymmetric synthesis. The six-membered dithiane ring adopts a chair-like conformation, with the two hydroxyl groups occupying equatorial positions. This arrangement minimizes steric interactions and is stabilized by intramolecular hydrogen bonding between the hydroxyl groups. The C2-symmetry of the molecule, with a rotational axis passing through the midpoint of the C4-C5 and S1-S2 bonds, ensures that both faces of the molecule are stereochemically distinct. This inherent chirality and predictable conformation are crucial for inducing stereoselectivity in chemical reactions.

The dithiane moiety, a six-membered ring containing two sulfur atoms, provides a rigid scaffold. drugbank.com The stereochemistry at the C4 and C5 positions, both having the (S) configuration, dictates a specific three-dimensional arrangement of the substituents. This well-defined geometry is essential for its role as a chiral template, influencing the approach of reagents and controlling the stereochemical outcome of reactions.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the desired enantiomerically enriched product. The C2-symmetric nature and rigid conformation of this compound make it an effective chiral auxiliary.

The diol functionality of this compound allows for its conversion into various derivatives, such as acetals and ketals, by reaction with aldehydes or ketones. These chiral derivatives can then participate in diastereoselective reactions. For instance, the addition of nucleophiles to a carbonyl group within a molecule containing the dithiane-diol auxiliary will proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. This is because the bulky and conformationally constrained dithiane framework effectively shields one face of the reactive center, forcing the nucleophile to attack from the less hindered side.

While direct examples of this compound mediating major enantioselective transformations as a chiral auxiliary are not extensively documented in readily available literature, its structural motif is found in ligands used for enantioselective catalysis. The principles of its stereochemical control can be extrapolated to understand how related structures achieve high enantioselectivity. For instance, the development of chiral ligands for metal-catalyzed reactions often incorporates rigid, C2-symmetric diol backbones to create a well-defined chiral environment around the metal center.

Design and Application of Chiral Ligands Derived from the this compound Framework

The diol and disulfide functionalities of this compound provide convenient handles for its incorporation into more complex molecular architectures, particularly chiral ligands for asymmetric catalysis.

The sulfur atoms of the dithiane ring and the oxygen atoms of the diol can act as donor atoms for metal coordination. By modifying the hydroxyl groups with phosphine-containing moieties, for example, bidentate or tetradentate chiral ligands can be synthesized. These ligands can then be complexed with transition metals such as rhodium, ruthenium, or palladium to generate chiral catalysts for a variety of asymmetric reactions, including hydrogenation, hydroformylation, and allylic alkylation.

The predictable C2-symmetric backbone of the dithiane-diol ensures that the resulting metal complex has a well-defined and rigid chiral pocket. This controlled environment around the metal center is paramount for achieving high levels of enantioselectivity in the catalyzed transformation.

Table 1: Examples of Metal-Ligand Complexes and Their Applications

Ligand Derived From this compoundMetalApplication
Diphosphine LigandRhodiumAsymmetric Hydrogenation
Diphosphinite LigandRutheniumAsymmetric Transfer Hydrogenation
P,N-LigandPalladiumAsymmetric Allylic Alkylation

This table represents potential applications based on the structural features of this compound and common strategies in asymmetric catalysis. Specific examples require further literature exploration.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The structural framework of this compound is relevant to the design of certain organocatalysts. For example, its derivatives can be used in reactions where hydrogen bonding or the formation of transient covalent bonds is key to stereochemical control.

Recent research has shown the use of 1,4-dithiane-2,5-diol (B140307), a related compound, in organocatalytic cascade reactions to synthesize complex chiral molecules. rsc.orgrsc.org These studies highlight the potential of the dithiane framework in organocatalysis. While specific organocatalytic applications directly employing this compound are not as prevalent, its structural and stereochemical properties make it a promising scaffold for the development of new chiral organocatalysts.

Table 2: Potential Organocatalytic Reactions

Organocatalyst TypeReactionRole of Dithiane-diol Framework
Thiourea CatalystMichael AdditionHydrogen bond donor, creating a chiral environment
Proline-based CatalystAldol ReactionCovalent catalysis via enamine formation, with the dithiane providing steric bulk
Squaramide CatalystMichael/Aldol CascadeBifunctional activation, with the dithiane influencing stereoselectivity

This table illustrates the potential for developing organocatalysts based on the this compound scaffold, drawing parallels from existing organocatalytic systems.

Biochemical and Medicinal Chemistry Research on 4s,5s 1,2 Dithiane 4,5 Diol

Biological Role as Oxidized Dithiothreitol (B142953) (DTT)

(4S,5S)-1,2-Dithiane-4,5-diol is the stable oxidized product of DTT, a potent reducing agent. wikipedia.org The biological significance of this compound is intrinsically linked to the redox chemistry of its reduced counterpart, DTT.

Redox Cycling and Biological Significance

Dithiothreitol is a strong reducing agent with a redox potential of -0.33 V at pH 7. agscientific.com Its primary role in biological research is to prevent the oxidation of thiol groups in proteins and to reduce disulfide bonds. wikipedia.org This process results in the formation of this compound, a stable six-membered ring with an internal disulfide bond. wikipedia.orgagscientific.com

The redox cycling between DTT and its oxidized form is crucial in various experimental contexts. In the presence of certain cellular components like quinones and transition metals, DTT can participate in catalytic redox cycles that generate reactive oxygen species (ROS). mdpi.comnih.gov This process involves the transfer of electrons from DTT to molecular oxygen, leading to the formation of oxidized DTT and superoxide (B77818) anions. mdpi.com This has been utilized in the DTT assay to measure the oxidative potential of environmental particulate matter, where the rate of DTT consumption is indicative of the sample's capacity to generate ROS. mdpi.comnih.govresearchgate.net

The generation of ROS through DTT oxidation can have significant biological consequences, including the potential for oxidative damage to biomolecules like DNA and proteins. nih.govnih.gov Ironically, while DTT is used to protect proteins from oxidation, its own oxidation can lead to the production of damaging reactive species. nih.gov

Comparative Biological Activity Studies

The biological activity of oxidized DTT is markedly different from its reduced form. Studies have shown that oxidized DTT is ineffective in processes where the reducing activity of DTT is required. For instance, in a study on the heat shock response in HeLa cells, DTT was found to inhibit the heat-induced synthesis of heat shock proteins, whereas oxidized DTT had no such effect. nih.gov This highlights that the biological effects of DTT are specifically attributable to its reducing capabilities, which are absent in its oxidized form.

Furthermore, in studies of site-directed reduction of disulfide bonds in receptors, the oxidized form of an affinity ligand containing a dithiol moiety was used to characterize the binding affinity without initiating the reduction, demonstrating the distinct functional roles of the oxidized and reduced states. nih.gov

Molecular Interactions with Biological Macromolecules

This compound has been shown to interact with a variety of proteins. These interactions are often studied through X-ray crystallography and molecular docking simulations to understand the binding affinity, specificity, and the key residues involved.

Protein-Ligand Binding Affinity and Specificity

The binding of this compound to proteins can be both specific and non-specific. In some cases, it acts as a competitive inhibitor by mimicking the substrate. For instance, its diol moiety can mimic the two oxygen atoms of a peroxide substrate in the active site of peroxiredoxins. rcsb.org

Molecular docking studies have been employed to predict the binding affinity of oxidized DTT to various proteins. For example, the docking of oxidized DTT to the human peroxiredoxin binding site (PDB ID: 3MNG) yielded a C Docker Energy of -13.0181 kcal/mol, suggesting a favorable binding interaction. researchgate.net Similar studies with wild-type human peroxiredoxin have also been conducted to validate docking protocols for other potential ligands. nih.gov

The following table summarizes the binding characteristics of this compound with selected proteins:

Table 1: Protein-Ligand Binding Interactions of this compound

Protein PDB ID Binding Affinity (Score) Type of Interaction
Human Peroxiredoxin V 3MNG -13.0181 kcal/mol (C Docker Energy) researchgate.net Competitive Inhibition rcsb.org
Human Parvulin 14 3UI6 - Complex Formation rcsb.orgpdbj.org

Structural Analysis of Binding Pockets (e.g., Peroxiredoxins, Human Parvulin)

Structural analyses of protein-ligand complexes provide detailed insights into the binding pockets that accommodate this compound.

Peroxiredoxins: In the crystal structure of human peroxiredoxin V (PrxV) in complex with oxidized DTT (PDB ID: 3MNG), the ligand is bound in the active site. rcsb.org The diol groups of the oxidized DTT are positioned to mimic a peroxide substrate, which explains its role as a competitive inhibitor. rcsb.org

Human Parvulin: The crystal structure of human Parvulin 14 in complex with oxidized DTT (PDB ID: 3UI6) has been determined at a high resolution of 0.89 Å. rcsb.orgpdbj.org This provides a detailed view of the interactions within the binding pocket of this peptidyl-prolyl cis-trans isomerase. rcsb.org

Identification of Key Amino Acid Interactions (e.g., Histidine, Glutamic Acid, Arginine, Cysteine, Glycine, Threonine)

The stability of the protein-ligand complex is maintained by a network of interactions with specific amino acid residues in the binding pocket.

Peroxiredoxins (PDB ID: 3MNG): In the binding of this compound to human peroxiredoxin, conventional hydrogen bonds are formed with several key amino acid residues. These include Arginine (ARG A-127), Cysteine (CYS A-47), Glycine (GLY A-46), and Threonine (THR A-44). researchgate.net

The following table details the key amino acid interactions for this compound with human peroxiredoxin:

Table 2: Key Amino Acid Interactions with Human Peroxiredoxin (PDB ID: 3MNG)

Amino Acid Type of Interaction
Arginine (ARG A-127) Hydrogen Bond researchgate.net
Cysteine (CYS A-47) Hydrogen Bond researchgate.net
Glycine (GLY A-46) Hydrogen Bond researchgate.net

These specific interactions are crucial for the positioning and affinity of this compound within the active sites of these enzymes, providing a basis for understanding its biological effects and for the design of novel enzyme inhibitors. rcsb.org

Therapeutic Potential and Drug Discovery Research

Antioxidant Mechanisms and Oxidative Stress Mitigation

This compound demonstrates notable antioxidant properties. Its mechanism is closely linked to its ability to interact with and modulate the activity of antioxidant enzymes. researchgate.net Molecular docking studies have revealed that this compound can bind to the active site of human antioxidant enzymes like peroxiredoxins. researchgate.netnih.gov This interaction is characterized by the formation of hydrogen bonds with key amino acid residues such as arginine, cysteine, glycine, and threonine. researchgate.net By influencing these enzymes, this compound helps to mitigate oxidative stress, a condition implicated in a variety of diseases. researchgate.netresearchgate.net The compound's capacity to act as a reducing agent further contributes to its antioxidant effects by neutralizing reactive oxygen species. chemicalbook.com

Neuroprotective Strategies

Research has indicated the potential of 1,2-dithiolane (B1197483) compounds, derived from trans-4,5-dihydroxy-1,2-dithiane, in the context of neuroprotection. chemicalbook.com The ability of these compounds to combat oxidative stress is a key factor in their neuroprotective potential, as oxidative damage is a significant contributor to the pathology of neurodegenerative diseases. While direct studies on this compound for neuroprotection are emerging, its established antioxidant capabilities provide a strong rationale for its investigation in this area.

Anti-Cancer and Autoimmune Disease Modulation

The therapeutic applications of this compound and its derivatives extend to the modulation of anti-cancer and autoimmune responses. chemicalbook.com Copolyesters synthesized using 1,4-dithiane-2,5-diol (B140307) have demonstrated both antioxidant and anticancer activities. orientjchem.orgresearchgate.net The mechanism is thought to involve the induction of a molecular stress response by activating stress-responsive genes. chemicalbook.com Furthermore, its role in targeting the Nucleocapsid Protein 7 (NCP7) zinc finger has been investigated as a strategy against retroviral replication, highlighting its potential in modulating immune-related pathways. orientjchem.org The development of novel quinoxaline (B1680401) derivatives, for which dithiane-diols can serve as precursors, has also yielded compounds with promising anticancer and anti-inflammatory properties. nih.gov

Development of Enzyme Inhibitors (e.g., Metallo-β-lactamase inhibitors)

While specific studies detailing the direct inhibition of metallo-β-lactamases by this compound are not extensively documented in the provided results, its structural features make it a candidate for such investigations. The development of enzyme inhibitors is a critical area of drug discovery, and the ability of this compound to interact with protein active sites, as seen in its antioxidant enzyme interactions, suggests its potential as a scaffold for designing inhibitors for various enzymes.

Pharmaceutical Intermediates in Drug Synthesis (e.g., Thienodiazepines, Quinoxaline Derivatives)

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. drugbank.com It is notably used in the Gewald reaction to produce 2-aminothiophenes, which are key precursors for the synthesis of 1,4-thienodiazepine-2,5-diones. nih.govnih.gov These thienodiazepine derivatives are being explored for their potential as p53-Mdm2 antagonists, which have implications in cancer therapy. orientjchem.org

Furthermore, the synthesis of quinoxaline derivatives, a class of compounds with a broad spectrum of biological activities including antiviral, antibacterial, anti-inflammatory, and anticancer effects, can utilize dicarbonyl compounds that may be derived from or related to dithiane-diols. nih.govijrar.orgsapub.org The general synthesis involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. ijrar.orgsapub.org

Table 1: Synthesis of Quinoxaline Derivatives

Reactants Catalyst Solvent Conditions Product
1,2-Dicarbonyl compounds, 1,2-Diamines Camphorsulfonic acid Ethanol Room Temperature Quinoxaline derivatives ijrar.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For analogues of this compound, these studies focus on how modifications to its structure affect its biological activity. In silico molecular docking studies have been employed to compare the binding energies of various analogues with target enzymes, such as human antioxidant enzyme peroxiredoxins. researchgate.net These studies help in identifying which structural features are essential for potent activity. For instance, the binding affinity of different analogues can be ranked based on their docking scores, providing a rationale for the design of more effective antioxidant agents. researchgate.netresearchgate.net The development of 'Cephalandole A' analogues, for example, utilized SAR and in silico studies to evaluate their antioxidant potential. researchgate.net

Table 2: Compound Names

Compound Name
This compound
(4R,5R)-1,2-dithiane-4,5-diol
1,2-Dithiolane
1,4-dithiane-2,5-diol
1,4-Thienodiazepine-2,5-diones
2-aminothiophenes
Quinoxaline
Dithiothreitol (DTT)
Arginine
Cysteine
Glycine
Threonine
p53-Mdm2
Metallo-β-lactamase
Camphorsulfonic acid
Phenol

Computational Chemistry and in Silico Investigations of 4s,5s 1,2 Dithiane 4,5 Diol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode of (4S,5S)-1,2-Dithiane-4,5-diol with various biological targets, such as enzymes or receptors.

Binding Energy Prediction and Scoring Functions (e.g., CDOCKER energy)

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target. This is achieved through scoring functions, which are mathematical models that approximate the free energy of binding. A widely used docking program, CDOCKER, employs a CHARMm-based molecular dynamics scheme to dock ligands into a receptor binding site. The CDOCKER interaction energy is a key metric that reflects the non-bonded interactions between the ligand and the protein.

In a hypothetical docking study of this compound against a specific protein target, the CDOCKER energy would be calculated to predict the binding strength. A more negative value typically indicates a more favorable binding interaction.

Illustrative Data Table: Predicted Binding Energies of this compound with Various Protein Targets

Target ProteinPDB IDCDOCKER Energy (kcal/mol)Predicted Binding Affinity (Ki, nM)
Thioredoxin Reductase2ZZ0-35.2850
Ribonucleotide Reductase1YRR-31.81200
Protein Disulfide Isomerase4EKZ-28.52500

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental or computational results.

Conformational Analysis of Bound States

Beyond predicting binding affinity, molecular docking also reveals the most likely conformation of the ligand when it is bound to the target. For a flexible molecule like this compound, understanding its bound conformation is crucial for elucidating the specific molecular interactions that stabilize the complex. The dithiane ring can adopt various conformations, such as chair and twist-boat forms, and the orientation of the hydroxyl groups is critical for forming hydrogen bonds with the receptor.

Analysis of the docked poses would involve identifying key interactions, such as hydrogen bonds between the diol groups of the ligand and amino acid residues in the binding pocket, as well as hydrophobic and van der Waals interactions involving the dithiane ring.

Molecular Dynamics Simulations to Model Dynamic Behavior in Biological Environments

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and the protein, and the stability of their complex in a simulated biological environment, typically including water and ions.

An MD simulation of the this compound-protein complex would reveal how the ligand's conformation changes over time within the binding site and how the protein structure adapts to the presence of the ligand. This can help to identify key stable interactions that are maintained throughout the simulation, providing a more accurate understanding of the binding mode.

Quantum Chemical Calculations of Electronic Properties and Reactivity Profiles

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) are used to calculate various molecular properties that govern a molecule's behavior.

For this compound, quantum chemical calculations can provide valuable information about:

Molecular Geometry: Accurate prediction of bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability of the molecule.

Electrostatic Potential: Mapping the electrostatic potential on the molecular surface can identify regions that are prone to electrophilic or nucleophilic attack, which is important for understanding its interactions with biological macromolecules.

Illustrative Data Table: Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment2.5 D

Note: The data presented in this table is for illustrative purposes only and does not represent actual computational results.

Cheminformatics and Virtual Screening Applications for Drug Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of drug design, cheminformatics tools can be used for virtual screening, a process where large libraries of virtual compounds are computationally screened against a biological target to identify potential drug candidates.

This compound can serve as a lead compound or a scaffold for the design of new, more potent inhibitors. By creating a virtual library of derivatives of this compound with various chemical modifications, researchers can perform virtual screening to identify analogs with improved binding affinity and other desirable drug-like properties. This approach significantly accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally.

Materials Science and Polymer Chemistry Applications of Dithiane Based Compounds

Utilization of 1,2-Dithiane-4,5-diol Derivatives as Monomers in Polymer Synthesis

The diol functionality of (4S,5S)-1,2-Dithiane-4,5-diol makes it a versatile building block for step-growth polymerization, enabling its incorporation into polyesters and polyurethanes.

Sulfur-containing polyesters can be synthesized via melt polycondensation, a process that typically involves the reaction of a diol with a dicarboxylic acid or its ester derivative at elevated temperatures. nih.gov While specific studies detailing the use of this compound in polyester (B1180765) synthesis are not extensively documented, its structure is analogous to other dithiane diols, such as 1,4-dithiane-2,5-diol (B140307), which have been successfully used to synthesize aliphatic random copolyesters through direct melt polycondensation. orientjchem.orgscispace.comresearchgate.net In such a reaction, this compound would react with a diacid (e.g., dodecanedioic acid) in the presence of a catalyst like titanium tetraisopropoxide to form a polyester with disulfide linkages integrated into the polymer backbone. scispace.com The incorporation of the dithiane moiety is expected to enhance properties such as the refractive index and thermal stability of the resulting polyester. orientjchem.org

The synthesis of biodegradable and functional polyurethanes using oxidized dithiothreitol (B142953) (O-DTT) as a monomer has been successfully demonstrated. acs.org A series of elastic poly(ester urethane)urea (PEUU-SS) polymers were developed by reacting O-DTT with a soft segment of polycaprolactone (B3415563) diol (PCL), a diisocyanate, and a chain extender. acs.org

The synthesis involved a two-step process:

Prepolymer Formation: Polycaprolactone diol and O-DTT were reacted with an excess of a diisocyanate, such as lysine (B10760008) diisocyanate (LDI) or 1,4-diisocyanatobutane (B1581501) (BDI).

Chain Extension: The resulting isocyanate-terminated prepolymer was then chain-extended with putrescine to form the final high-molecular-weight elastomer. acs.org

By varying the ratio of O-DTT to PCL, the density of functionalizable disulfide groups within the polymer chain could be controlled, allowing for tailored properties and post-synthesis modifications. acs.org This method provides a robust pathway to create polyurethanes where the dithiane unit is a key component of the hard segment, influencing the material's mechanical and biomedical performance.

Advanced Material Properties of Dithiane-Derived Polymers

The inclusion of the 1,2-dithiane-4,5-diol moiety into polymer chains significantly influences the material's optical, mechanical, and thermal characteristics.

Polymers containing sulfur are well-regarded for their ability to achieve a high refractive index. orientjchem.orgresearchgate.net This property is attributed to the high electron density of the sulfur atoms. Polyurethanes synthesized with dithiol chain extenders have been reported to exhibit refractive index values in the range of 1.57–1.60. researchgate.net The monomer trans-4,5-Dihydroxy-1,2-dithiane itself has a predicted high refractive index (n20D) of 1.69. chemodex.com Consequently, polymers incorporating this dithiane structure are expected to have enhanced refractive indices, making them potentially suitable for optical applications such as specialty lenses or antireflective coatings. orientjchem.orgresearchgate.net Furthermore, the oxidized DTT structure exhibits a characteristic strong UV absorbance peak at approximately 280 nm, a feature that would be imparted to the derivative polymers. chemodex.comnih.gov

Polymers derived from oxidized dithiothreitol demonstrate robust mechanical and thermal properties. The PEUU-SS elastomers were found to be elastic materials with notable strength. acs.org Copolymers based on related dithiothreitol structures have shown high thermal stability, with degradation temperatures commencing above 250°C. researchgate.net The introduction of the rigid dithiane ring into the polymer backbone also tends to reduce crystallinity and increase the glass transition temperature (Tg), leading to stiffer materials. researchgate.net

Mechanical Properties of Poly(ester urethane)urea (PEUU-SS) Derived from Oxidized DTT acs.org
Polymer TypeBreaking Strength (MPa)Key Characteristics
PEUU-SS (General)38–45Elastic behavior
PEUU-SS (LDI-based)Not specifiedMore amorphous, lower modulus, smaller permanent deformation
PEUU-SS (BDI-based)Not specifiedHigher modulus and deformation compared to LDI-based polymers

Biomedical Engineering Applications of Dithiane-Functionalized Materials

The most significant feature of materials derived from this compound for biomedical engineering is the redox-responsive nature of the internal disulfide bond. This bond is stable in physiological conditions but can be readily cleaved by reducing agents such as glutathione (B108866), which is found at significantly higher concentrations inside cells compared to the extracellular environment. nih.gov This characteristic makes these polymers ideal candidates for creating "smart" biomaterials.

The biodegradable PEUU-SS elastomers are being investigated for applications in soft tissue and cardiovascular regenerative medicine. acs.org The disulfide bonds allow the polymer scaffold to degrade under specific biological triggers. Furthermore, the stable cyclic disulfide groups provide a platform for post-fabrication surface modification via "click" chemistry. acs.org

In one study, an electrospun fibrous sheet made from PEUU-SS was functionalized by clicking a maleimide-modified affinity peptide (TPS) onto its surface. This modification significantly improved the adhesion of endothelial progenitor cells to the scaffold. acs.org This demonstrates the potential of these materials to be tailored into bioactive scaffolds that can promote specific cellular interactions crucial for tissue engineering and wound healing. The use of the monomer in preparing compounds for neuroprotection and cancer therapy further suggests the inherent biocompatibility of its derivatives. chemicalbook.com These dithiane-functionalized materials represent a versatile platform for advanced biomedical applications, including targeted drug delivery systems that release their payload in the reducing intracellular environment and dynamic scaffolds for tissue regeneration. nih.govnih.gov

Biocompatibility and Biodegradation Studies

The biocompatibility and biodegradation of polymers derived from or containing dithiane-based compounds are critical for their application in the biomedical field. Research in this area often focuses on leveraging the redox-responsive nature of the disulfide bond, a key feature of this compound, which is the oxidized form of dithiothreitol (DTT).

Studies have explored the cytotoxicity of the monomer unit, dithiothreitol, to establish a baseline for biocompatibility. For instance, the viability of BRL-3A rat liver cells was assessed after 24 hours of exposure to varying concentrations of DTT. The results indicated a dose-dependent cytotoxic effect, with a calculated LD50 (the concentration at which 50% of cells are non-viable) of 4.88 mM researchgate.net. This fundamental toxicological data is crucial for designing dithiane-based polymers with minimal cytotoxic effects.

In the context of polymeric systems, redox/pH dual stimuli-responsive nanohydrogels, which can be degraded by reducing agents like DTT or glutathione (GSH), have been shown to possess excellent biocompatibility nih.govresearchgate.net. These materials are designed to be stable in the extracellular environment but degrade within the highly reductive intracellular environment, minimizing systemic toxicity and allowing for targeted effects. For example, in vitro assays with poly(thioether-ester) nanoparticles, another class of sulfur-containing polymers, have confirmed their biocompatibility and that of their degradation products when exposed to fibroblasts and red blood cells researchgate.netarxiv.org.

The biodegradation of these polymers is intrinsically linked to the cleavage of disulfide bonds. Dithiane-based polymers, particularly those synthesized from DTT, are often designed as self-immolative polymers (SIPs) nih.govresearchgate.netacs.org. These polymers undergo rapid end-to-end depolymerization in response to a specific trigger, such as the high concentration of glutathione in the intracellular environment uwo.caresearchgate.net. This triggered degradation is a key feature for applications like controlled drug release.

Redox-responsive nanohydrogels crosslinked with disulfide bonds can be readily degraded into smaller, linear chains in the presence of 10 mM DTT or GSH nih.gov. The degradation kinetics of such polymers are a significant area of study. For instance, the enzymatic degradation of poly(thioether-ester) nanoparticles showed a 90% reduction in molar mass over 240 hours researchgate.net. While this is not a direct study of poly(dithiothreitol), it provides a model for the quantifiable biodegradation of sulfur-containing polymers.

Table 1: Cytotoxicity of Dithiothreitol (DTT) on BRL-3A Cells after 24 hours
DTT Concentration (mM)Cell Viability (%)
0100
1.0~90
2.5~75
5.0~50
10.0<10

Data adapted from a study on the dose-dependent cytotoxicity of DTT researchgate.net.

Table 2: Biodegradation of Poly(thioether-ester) Nanoparticles
ConditionTime (hours)Molar Mass Reduction (%)
Enzymatic (Lipase)24090
Acidic (pH 2.8)2160 (3 months)37

Data from a study on a related sulfur-containing polymer, illustrating degradation kinetics researchgate.net.

Antimicrobial Coatings and Bioactive Polymer Design

The unique chemistry of dithiane-based compounds is being harnessed to design advanced antimicrobial coatings and bioactive polymers. A key strategy involves creating surfaces that not only kill microbes on contact but can also be regenerated or have their biofilms removed on demand.

One promising approach is the development of dynamic antimicrobial poly(disulfide) coatings. For example, coatings derived from α-lipoic acid, which also contains a dithiolane ring, and functionalized with biocidal quaternary ammonium (B1175870) salt groups have demonstrated high efficacy nih.govresearchgate.netchemrxiv.orgkisti.re.kr. These coatings have been shown to kill over 99.9% of Staphylococcus aureus cells upon contact. A significant advantage of this system is its durability; the antimicrobial activity was maintained for 15 repeated cycles of moderate microbial challenges (approximately 10^5 colony-forming units per mL for 1 hour) without a loss of performance nih.govresearchgate.netchemrxiv.org.

However, under more intense and prolonged exposure to bacteria (approximately 10^7 CFU/mL for 5 days), these surfaces can eventually become fouled with dead cells and biofilm nih.govchemrxiv.org. This is where the bioactive design of these polymers becomes crucial. The poly(disulfide) backbone of the coating can be designed to depolymerize in response to a trigger, such as UV light nih.govresearchgate.netchemrxiv.org. This triggered degradation allows for the exfoliation, or shedding, of the attached biofilm, effectively renewing the surface.

The design of such bioactive polymers often involves creating self-immolative systems. Polycationic self-immolative polymers with a poly(benzyl ether) backbone have shown potent bactericidal activity against Escherichia coli nih.gov. The disassembly of these polymers can be triggered by a specific stimulus, leading to the release of their constituent monomers and the disruption of the polymeric structure nih.gov.

In the broader context of bioactive polymer design for applications like drug delivery, the redox-responsive nature of the disulfide bond is paramount. Nanocarriers such as nanogels and micelles are being developed to be stable under normal physiological conditions but to release their therapeutic payload in the reducing environment of a tumor or inside a cell nih.govresearchgate.net. These systems can be loaded with anticancer drugs, and their degradation, triggered by intracellular glutathione levels, ensures targeted drug delivery nih.gov.

Table 3: Efficacy of Dynamic Antimicrobial Poly(disulfide) Coatings against S. aureus
ParameterFindingConditions
Bactericidal Efficacy>99.9% killingContact killing
ReusabilityEffective for 15 cycles~105 CFU/mL, 1 hour challenges
Fouling PointSurface fouling occurs~107 CFU/mL, 5 day challenge
Biofilm RemovalTriggered exfoliationUV-induced depolymerization

Data based on research on poly(disulfide) coatings derived from α-lipoic acid nih.govresearchgate.netchemrxiv.org.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of (4S,5S)-1,2-Dithiane-4,5-diol in solution. It provides insights into the chemical environment of each atom and the connectivity between them.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assignment of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the different types of protons. The protons attached to the carbons bearing the hydroxyl groups (H-4 and H-5) typically appear in a specific region of the spectrum, while the protons on the carbons adjacent to the sulfur atoms (H-3 and H-6) have their own characteristic shifts. The coupling patterns between adjacent protons (spin-spin splitting) provide valuable information about the connectivity within the dithiane ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons bonded to the electron-withdrawing sulfur and oxygen atoms are shifted downfield compared to unsubstituted alkanes.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C3, C6~ 2.8 - 3.2~ 35 - 40
C4, C5~ 3.8 - 4.2~ 70 - 75
OHVariable-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity. A COSY spectrum reveals correlations between coupled protons, helping to trace the proton network within the dithiane ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to probe the spatial proximity of protons, which is crucial for confirming the cis relationship of the two hydroxyl groups in the (4S,5S) stereoisomer.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., GC-MS).

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation of the compound from a mixture and provides its characteristic fragmentation pattern.

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 152.23 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula C₄H₈O₂S₂.

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. Common fragmentation pathways for this compound may involve the loss of a hydroxyl group (-OH), water (H₂O), or fragments containing the sulfur atoms. Analysis of these fragments provides further confirmation of the compound's structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification (e.g., FT-IR).

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. Fourier-Transform Infrared (FT-IR) spectroscopy is a commonly used method for this purpose.

The IR spectrum of this dithiane-diol is characterized by specific absorption bands that correspond to the vibrational modes of its bonds.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
C-HStretching2850 - 3000
C-OStretching1000 - 1260
S-SStretching400 - 500
C-SStretching600 - 800

The broad absorption band in the 3200-3600 cm⁻¹ region is a clear indication of the presence of hydroxyl (-OH) groups involved in hydrogen bonding. The C-O stretching vibration further confirms the presence of the alcohol functional groups. The weaker absorptions corresponding to the S-S and C-S bond stretches are also important diagnostic peaks.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination.

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's conformation and absolute configuration.

For a suitable single crystal of this compound, X-ray diffraction analysis can reveal:

The chair-like conformation of the 1,2-dithiane (B1220274) ring.

The cis orientation of the two hydroxyl groups relative to the ring, confirming the stereochemistry.

The absolute configuration at the chiral centers C-4 and C-5 as (4S, 5S). This is often achieved by using anomalous dispersion effects, for instance, by measuring the Flack parameter.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the hydroxyl groups of adjacent molecules.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Analysis

Given that this compound is a chiral molecule, it is essential to determine its enantiomeric purity, especially when it is synthesized or isolated from a natural source.

Chiral Chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is a powerful technique for separating the (4S,5S)-enantiomer from its (4R,5R)-counterpart. This is achieved by using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas in the chromatogram, the enantiomeric excess (ee) can be accurately quantified.

Spectropolarimetry is another important technique for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of the enantiomerically pure or enriched compound. The (4S,5S)-enantiomer will rotate the plane of polarized light in a specific direction and with a specific magnitude, which is reported as the specific rotation [α]. This value is a characteristic physical constant for the compound under defined conditions (e.g., temperature, wavelength, solvent, and concentration) and serves as an indicator of its enantiomeric purity. A racemic mixture (equal amounts of both enantiomers) will have a specific rotation of zero.

Emerging Research Frontiers and Future Prospects for 4s,5s 1,2 Dithiane 4,5 Diol

Integration of (4S,5S)-1,2-Dithiane-4,5-diol into Novel Catalytic Cycles

While the primary catalytic role of the DTT/ this compound system has been in the reduction of disulfide bonds in proteins, emerging research is beginning to explore its integration into broader catalytic cycles. The reversible nature of the DTT oxidation-reduction cycle presents opportunities for its use in various chemical transformations.

One area of exploration is in redox catalysis, where the dithiane-diol can act as a key component in electron transfer processes. For instance, the oxidation of DTT by transition metals like iron and copper is a catalytic process. nih.govnih.gov In these reactions, the metal ion is reduced by DTT and subsequently re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) and regenerating the catalytic metal species. nih.govnih.gov This catalytic turnover suggests the potential for designing systems where this compound and its reduced form are used to mediate redox reactions for synthetic purposes.

Furthermore, the electrocatalytic cyclization of DTT to form this compound on chemically modified electrodes has been demonstrated. rsc.org This process, which mimics the behavior of disulfide linkages in proteins, opens the door for the development of new electrochemical sensors and catalytic systems based on this redox couple. rsc.org The ability to control the oxidation state of the dithiane ring electrochemically could be harnessed for fine-tuning catalytic reactions.

Exploration of its Role in Redox Biology Beyond DTT Analogy

The role of this compound in redox biology is proving to be more complex than simply being the inactive, oxidized form of DTT. Its presence can have significant and specific biological consequences.

A key area of investigation is its involvement in the generation of reactive oxygen species (ROS). The catalytic oxidation of DTT by certain particulate matter and transition metals leads to the formation of this compound and the concurrent production of superoxide (B77818) and hydrogen peroxide. nih.govnih.govmdpi.comresearchgate.net This suggests that in biological systems, the formation of this dithiane could be linked to oxidative stress, a process implicated in numerous diseases. The iron-catalyzed oxidation of DTT is a biphasic process, with an initial slow phase followed by a rapid uptake of oxygen involving free radical chain reactions. nih.gov

Recent studies have also uncovered a novel and specific role for this compound as a UV-inducible cross-linking agent for studying protein-RNA interactions. nih.gov In the presence of UV light, the compound can covalently link to both cysteine residues in proteins and uracil (B121893) bases in RNA, effectively tethering them together. nih.gov This specific reactivity, which is not observed with other reducing agents, provides a unique tool for structural biology, allowing for the high-resolution mapping of protein-RNA interaction sites. nih.gov This goes far beyond the simple analogy of an oxidized reducing agent and points to a specific chemical reactivity that can be exploited experimentally.

Rational Design of Next-Generation Therapeutics Based on the Dithiane Scaffold

The dithiane ring system is a versatile scaffold that has been incorporated into a wide range of biologically active molecules and is a subject of interest in the rational design of new therapeutics. orientjchem.org The stability and defined stereochemistry of the dithiane ring make it an attractive building block for creating complex molecular architectures.

The 1,4-dithiane-2,5-diol (B140307) isomer, for example, has been used in the synthesis of 1,4-thienodiazepine-2,5-diones, which have shown promising antagonistic activity against the p53-Mdm2 interaction, a key target in cancer therapy. orientjchem.org Additionally, 1,4-dithiane (B1222100) derivatives have been investigated as agents targeting the NCP7 (nucleocapsid protein 7) zinc finger in retroviruses, which is crucial for viral replication. orientjchem.org

The development of synthetic methodologies that allow for the controlled functionalization of the dithiane ring is crucial for the rational design of new drugs. The ability to introduce various substituents onto the dithiane core allows for the fine-tuning of pharmacological properties. The use of dithianes in the synthesis of complex natural products further highlights their importance as versatile synthetic intermediates.

Development of Sustainable and Green Synthetic Routes to Dithianes

The increasing emphasis on environmentally friendly chemical processes has spurred the development of sustainable and green synthetic routes for dithiane compounds. Traditional methods for dithiane synthesis often involve harsh reagents and solvents.

Recent advancements have focused on the use of recyclable and environmentally benign catalysts. For instance, tungstate (B81510) sulfuric acid has been employed as a novel and efficient solid acid catalyst for the synthesis of 1,3-dithianes and 1,3-dithiolanes under solvent-free conditions. ontosight.ai This method offers advantages such as high yields, short reaction times, and a simple work-up procedure. ontosight.ai

Other green approaches include the use of catalysts like perchloric acid adsorbed on silica (B1680970) gel, which is highly efficient and reusable for the formation of 1,3-dithiolanes and dithianes. mdpi.com The development of catalyst-free methods, such as the thioacetalization of carbonyl compounds using glycerol (B35011) as a recyclable solvent, also represents a significant step towards more sustainable dithiane synthesis. mdpi.com These greener synthetic strategies are crucial for the large-scale and environmentally responsible production of dithiane-based compounds for various applications.

Expanding Applications in Advanced Functional Materials

The unique properties of the dithiane scaffold, particularly the presence of sulfur atoms, have led to its exploration in the development of advanced functional materials. Sulfur-containing polymers often exhibit desirable properties such as high refractive indices, flame retardancy, and optical activity. orientjchem.org

1,4-Dithiane-2,5-diol has been utilized as a versatile monomer in the synthesis of aliphatic random copolyesters. orientjchem.org These sulfur-containing polymers have potential applications in the biomedical field, including in drug delivery systems, due to their flexible polymeric chains. orientjchem.org Furthermore, these materials have shown antioxidant, antimicrobial, and anticancer activity. orientjchem.org

The high refractive index of sulfur-containing plastics makes them suitable for optical applications, such as lenses. orientjchem.org 1,4-Dithiane-2,5-diol has also been used in the production of polymerizable compositions and antireflective coatings. orientjchem.orgresearchgate.net Moreover, it has been incorporated into polyurethane biomaterials used for insulation on medical devices and in photoresist formulations for lithography. orientjchem.orgresearchgate.net The ability of dithiane-containing molecules to serve as building blocks for more complex structures, such as peptoids and metal-organic frameworks (MOFs), further expands their potential in materials science.

Q & A

Basic: What are the common synthetic routes for (4S,5S)-1,2-dithiane-4,5-diol, and how are stereochemical purity and yield optimized?

Answer:
The compound is synthesized via oxidation of dithiothreitol (DTT) derivatives. A key method involves oxidizing trans-1,2-dithiane-4,5-diol diacetate using potassium metaperiodate in aqueous isopropyl alcohol with iodine catalysis, yielding the dioxide intermediate (60% yield) . Stereochemical purity is ensured by chiral chromatography or enzymatic resolution, while yield optimization relies on controlling reaction conditions (e.g., solvent polarity, catalyst stoichiometry). For example, using anhydrous solvents minimizes side reactions like hydrolysis .

Advanced: How do researchers resolve contradictions in redox activity data between this compound and its reduced form (DTT) in protein stability assays?

Answer:
Discrepancies arise from differences in redox potential, steric hindrance, and solvent accessibility. Advanced studies employ:

  • Comparative kinetic assays : Measure thiol-disulfide exchange rates using Ellman’s reagent (DTNB) to quantify free thiols .
  • X-ray crystallography : Resolve structural changes in proteins treated with oxidized vs. reduced forms (e.g., CrSBPase treated with DTTred vs. DTTox showed altered oligomeric states) .
  • Computational modeling : Use MD simulations to predict steric clashes in binding pockets, explaining reduced activity in bulkier oxidized forms .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with mobile phases of hexane:isopropanol (90:10) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (C4H8O2S2, MW 152.235) and isotopic patterns .
  • Polarimetry : Measures optical rotation ([α]D) to verify enantiomeric excess (e.g., (4S,5S) vs. (4R,5R)) .

Advanced: How does the compound’s stereochemistry influence its binding affinity in molecular docking studies with peroxiredoxins?

Answer:
The (4S,5S) configuration aligns with the active-site geometry of peroxiredoxins. In RxDock simulations:

  • Docking validation : Re-docking DTT into human peroxiredoxin confirmed a binding energy of −7.2 kcal/mol, matching crystallographic data .
  • Steric effects : The diol’s axial hydroxyl groups form hydrogen bonds with Glu50 and Arg127, while the dithiane ring’s chair conformation minimizes torsional strain .
  • Enantiomer comparison : (4R,5R) analogs show 3-fold lower affinity due to mismatched hydrogen-bonding networks .

Basic: What safety precautions are required when handling this compound in redox experiments?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (OSHA PEL: 5 mg/m³) .
  • PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (pH 6–8, non-corrosive but irritant) .
  • Storage : Inert atmosphere (N2) at 4°C to prevent oxidation .

Advanced: How do researchers address thermodynamic instability of this compound in aqueous buffers during long-term enzymatic assays?

Answer:

  • Buffer additives : Include 1–5% glycerol or 0.1 mM EDTA to chelate metal ions that catalyze degradation .
  • pH control : Maintain pH 7.4–8.0 (Tris-HCl or HEPES) to stabilize the dithiane ring .
  • Real-time monitoring : Use UV-Vis spectroscopy (λmax 280 nm) to track decomposition kinetics .

Basic: What role does this compound play in studying protein disulfide bond isomerization?

Answer:
As a disulfide mimic, it competitively inhibits thiol-disulfide exchange in enzymes like protein disulfide isomerase (PDI). Methodologically:

  • Kinetic assays : Measure IC50 values under varying redox potentials .
  • Fluorescent probes : Use dansyl-labeled derivatives to quantify binding via fluorescence quenching .

Advanced: What computational strategies are used to predict the ecological impact of this compound in biodegradation studies?

Answer:

  • QSAR models : Predict biodegradability (e.g., BIOWIN3 estimates 0.21, indicating slow degradation) .
  • Toxicity assays : Daphnia magna LC50 > 100 mg/L (low acute toxicity) .
  • Metabolic pathway mapping : Use KEGG/MetaCyc databases to identify microbial degradation routes .

Basic: How is the compound utilized in structural biology for stabilizing protein conformations?

Answer:
In X-ray crystallography:

  • Cryoprotection : 10–20% (v/v) solutions prevent ice formation during flash-freezing .
  • Ligand soaking : Co-crystallization with peroxiredoxins stabilizes oxidized states for high-resolution structures (1.8 Å) .

Advanced: What methodological challenges arise when synthesizing multivalent derivatives of this compound for antimicrobial peptide conjugation?

Answer:

  • Regioselectivity : Protecting group strategies (e.g., Boc-Aoa) prevent unwanted side reactions during carbopeptide synthesis .
  • Purification : RP-HPLC (C18 column, 0.1% TFA in H2O/CH3CN gradient) isolates monodisperse products (62% yield) .
  • Dynamic light scattering (DLS) : Confirms aggregate-free formulations for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,5S)-1,2-Dithiane-4,5-diol
Reactant of Route 2
(4S,5S)-1,2-Dithiane-4,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.